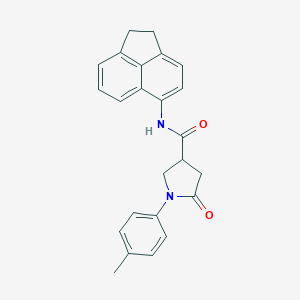
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP belongs to the class of pyrrolidine carboxamide compounds and has been found to exhibit promising results in various pre-clinical studies.
作用机制
The exact mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to have various biochemical and physiological effects in animal models. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which are implicated in the development of neurodegenerative diseases. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to increase the levels of certain neurotrophic factors, which are proteins that support the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its ability to cross the blood-brain barrier, which is a protective barrier that prevents many drugs from entering the brain. This property makes N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide a promising candidate for the treatment of neurological disorders. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide-based therapies for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its effects on various biochemical and physiological pathways. Finally, the development of more efficient synthesis methods for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide could help to facilitate its use in experimental settings.
合成方法
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine-3-carboxamide to form the final product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide.
科学研究应用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to exhibit neuroprotective properties and has been shown to reduce the production of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to improve motor function in animal models of Parkinson's disease.
属性
产品名称 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C21H21N3O3S |
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-27-15-8-6-14(7-9-15)24-12-13(10-19(24)25)20(26)23-21-17(11-22)16-4-2-3-5-18(16)28-21/h6-9,13H,2-5,10,12H2,1H3,(H,23,26) |
InChI 键 |
DFPGSFXCVWEFHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
规范 SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)

![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)

![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)